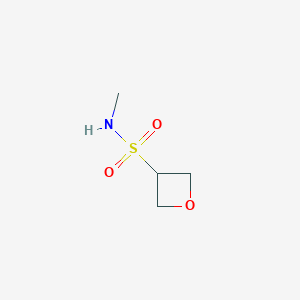

N-Methyloxetane-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

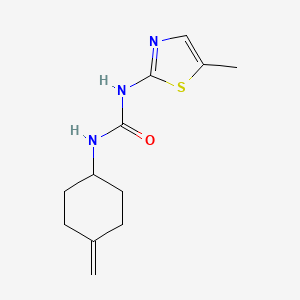

N-Methyloxetane-3-sulfonamide is a sulfonamide compound . Sulfonamides are an important class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .

Synthesis Analysis

While specific synthesis methods for N-Methyloxetane-3-sulfonamide were not found, sulfonamides can be synthesized by replacing the amino group on the phenyl ring with various substituents .Molecular Structure Analysis

Sulfonamides have a distinct structure characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The molecular formula of N-Methyloxetane-3-sulfonamide is C4H9NO3S .Chemical Reactions Analysis

Sulfonamides have various applications in organic synthesis, including as an activating group, protecting group, leaving group, and as a molecular scaffold .科学的研究の応用

a. Sulfonimidate Drug Candidates:

- Modification of up to three points of diversity (O–R₁ bond, S–C bond, and nitrogen R₃ substituent) enhances their versatility .

Polymer Synthesis

Sulfonimidates find applications in polymer chemistry:

a. Poly (Oxothiazene) Polymers:Cyclic Sulfonimidates

作用機序

Target of Action

N-Methyloxetane-3-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes. The primary target is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

N-Methyloxetane-3-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, N-Methyloxetane-3-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by N-Methyloxetane-3-sulfonamide disrupts the biochemical pathway for the synthesis of folic acid . This disruption affects the production of DNA in bacteria, as folic acid is a necessary precursor for DNA synthesis . The downstream effects of this disruption include the inhibition of bacterial growth and replication .

Result of Action

The primary result of N-Methyloxetane-3-sulfonamide’s action is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, N-Methyloxetane-3-sulfonamide prevents the production of DNA in bacteria, thereby inhibiting their growth and replication .

Action Environment

The action of N-Methyloxetane-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interact with N-Methyloxetane-3-sulfonamide, affecting its stability and efficacy . Additionally, the pH and temperature of the environment could also influence the action of N-Methyloxetane-3-sulfonamide .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyloxetane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-5-9(6,7)4-2-8-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOMFWQXRIMVRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2703531.png)

![6-(2-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703535.png)

![4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703541.png)

![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2703550.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)

![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2703552.png)